8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Overview
Description
The compound contains a tetramethyl-1,3,2-dioxaborolane group . This group is often used in organic synthesis, particularly in borylation reactions . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic ring with wide applications in organic synthesis .
Physical And Chemical Properties Analysis
The tetramethyl-1,3,2-dioxaborolane group has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .Scientific Research Applications
Organic Synthesis
This compound is an important intermediate in organic synthesis . It can be synthesized through nucleophilic and amidation reactions . It is used in the synthesis of various other compounds, including several types of organoboron compounds .
Drug Research
In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections, and can also be used in the development of anticancer drugs .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Drug Carriers
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica . They can not only load anti-cancer drugs, but also deliver insulin and genes .
Crystallographic and Conformational Analyses
The structure of the compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .
Density Functional Theory (DFT) Studies
The compound can be studied using density functional theory (DFT) to clarify certain physical and chemical properties . The molecular electrostatic potential and frontier molecular orbitals of the compound can be studied using DFT .
Safety and Hazards
Mechanism of Action
Target of Action
Boronic esters are often used in organic synthesis due to their ability to form carbon-carbon bonds. They can act as a source of boron in Suzuki-Miyaura cross-coupling reactions .
Mode of Action
In a Suzuki-Miyaura reaction, the boronic ester reacts with a halide compound in the presence of a palladium catalyst and a base. The boron atom in the boronic ester forms a bond with the carbon atom in the halide compound, resulting in a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura reaction is a key step in many synthetic pathways used to create complex organic molecules, including pharmaceuticals and polymers .
Result of Action
The result of the action of a boronic ester in a Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond, which can be used to build complex organic structures .
Action Environment
The efficacy and stability of boronic esters can be influenced by various factors, including temperature, pH, and the presence of other chemicals. For example, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst .
properties
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-5-6-15-11-10(9)16-7-8-17-11/h5-6H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIMPSRXFOCKQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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